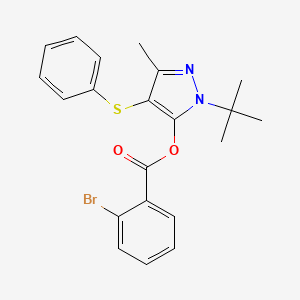

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate

Description

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2S/c1-14-18(27-15-10-6-5-7-11-15)19(24(23-14)21(2,3)4)26-20(25)16-12-8-9-13-17(16)22/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMIZSXNTSRSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the esterification of 2-bromobenzoic acid with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products

Substitution: Products depend on the nucleophile used, such as azides or nitriles.

Oxidation: Sulfoxides or sulfones are formed from the oxidation of the phenylthio group.

Hydrolysis: The corresponding carboxylic acid is formed from the hydrolysis of the ester group.

Scientific Research Applications

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Benzoate Ester Variations

- [2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate (CAS: 850913-93-8): Substituents: 3,4-dimethylbenzoate ester and p-tolylthio (S-p-tolyl) group. Key Differences: The absence of bromine and presence of methyl groups on the benzoate reduce steric bulk and electronic withdrawal compared to the target compound. The p-tolylthio group introduces additional methyl steric effects .

- [2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate (CAS: 851127-53-2): Substituents: 3-fluorobenzoate and 2-nitrophenylthio group. The ortho-nitro substitution may increase steric hindrance compared to the target compound’s para-bromo substituent .

Core Heterocycle Modifications

- 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: Substituents: Carboxylic acid at the 5-position and 4-tert-butylbenzyl group. Key Differences: The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic ester in the target compound.

- 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole: Substituents: Bromophenyl-thiazole and triazole moieties. The dihydropyrazole ring reduces aromaticity compared to the fully conjugated pyrazole in the target compound .

Yield and Purity Trends

- Target Compound : Yield and purity data are unavailable in the provided evidence, but structurally similar compounds (e.g., N,N'-diarylurea pyrazoles) exhibit yields of 55–67% and HPLC purities >96% .

- Comparison : Higher yields (e.g., 91% for thiazole-diazenyl pyrazoles in ) are achieved with electron-deficient aryl groups, suggesting that the target’s bromobenzoate may lower reactivity due to steric effects .

Physicochemical and Spectroscopic Properties

Melting Points

- Analogues: 3,4-Dimethylbenzoate derivative: No MP reported . N,N'-Diarylurea pyrazoles: MPs range from 189–201°C, indicating high crystallinity due to hydrogen bonding . Thiazole-diazenyl pyrazoles: MP = 205°C (), attributed to extended conjugation .

Spectroscopic Characterization

- IR/NMR : reports pyrazole C=N stretches at ~1600 cm⁻¹ and tert-butyl protons at δ 1.3–1.5 ppm in ¹H NMR. The target’s 2-bromobenzoate would show aromatic protons near δ 7.5–8.0 ppm and a C=O stretch at ~1720 cm⁻¹ .

- Mass Spectrometry : Similar compounds (e.g., ) exhibit [M+1]⁺ peaks consistent with molecular weights ~450–600 Da .

Biological Activity

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate is a complex organic compound characterized by its unique structural features, including a pyrazole ring, a tert-butyl group, a phenylthio group, and a bromobenzoate moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications.

Chemical Structure and Properties

The molecular formula of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate is . The presence of the tert-butyl group enhances its hydrophobic properties, while the phenylthio group contributes to its reactivity and potential biological activity. The structural complexity allows for interactions with various biological targets, which is crucial for its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C21H21BrN2O2S |

| Molar Mass | 421.37 g/mol |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing pyrazole rings, like 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate, often exhibit significant biological activities. These include:

- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease contexts.

- Anticancer Potential : The unique structural features may allow it to interact with cancer-related enzymes or receptors, inhibiting tumor growth and proliferation.

The mechanism of action for 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring may also play a role in binding to biological targets, affecting various biochemical pathways.

Case Studies

Several studies have explored the biological activity of similar compounds and provided insights into the potential applications of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate:

- Study on Antimicrobial Effects : A comparative analysis demonstrated that derivatives of pyrazole compounds showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the phenylthio group was noted to enhance this activity significantly.

- Anti-inflammatory Research : In vitro studies indicated that pyrazole derivatives could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that similar compounds could be effective in reducing inflammation in various disease models.

- Cancer Cell Line Studies : Research involving cancer cell lines revealed that certain pyrazole derivatives can induce apoptosis in cancer cells. The specific interactions of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 2-bromobenzoate with key signaling pathways are under investigation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl 3-bromobenzoate | Similar pyrazole core | Focused on different biological activities |

| 2-tert-butyl-5-methylpyrazole | Lacks phenylthio group | Simpler structure; potentially less reactive |

| 1-(tert-butyl)-3-methylpyrazole | Similar core but without additional functionalization | Less complex; may have different solubility and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.